molecular formula C13H13BrN2O2S B2746650 2-(2-bromophenoxy)-N-(3-cyanothiolan-3-yl)acetamide CAS No. 1797370-63-8

2-(2-bromophenoxy)-N-(3-cyanothiolan-3-yl)acetamide

Cat. No.: B2746650
CAS No.: 1797370-63-8
M. Wt: 341.22
InChI Key: SXHRMEBVOYTRQH-UHFFFAOYSA-N
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Description

2-(2-bromophenoxy)-N-(3-cyanothiolan-3-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromophenoxy group and a cyanothiolan group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromophenoxy)-N-(3-cyanothiolan-3-yl)acetamide typically involves the following steps:

    Formation of 2-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst such as iron(III) bromide.

    Synthesis of 2-(2-bromophenoxy)acetic acid: This involves the reaction of 2-bromophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Formation of 3-cyanothiolan-3-amine: This can be synthesized by the reaction of thiolane-3-carboxylic acid with cyanogen bromide.

    Coupling Reaction: The final step involves the coupling of 2-(2-bromophenoxy)acetic acid with 3-cyanothiolan-3-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromophenoxy)-N-(3-cyanothiolan-3-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or amines.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products Formed

    Substitution Reactions: Formation of substituted phenoxyacetamides.

    Oxidation Reactions: Formation of sulfoxides or sulfones.

    Reduction Reactions: Formation of thiols or amines.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-(2-bromophenoxy)-N-(3-cyanothiolan-3-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-bromophenoxy)-N-(3-cyanothiolan-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For example:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Signal Transduction Pathways: It may modulate signal transduction pathways by interacting with receptors or other signaling molecules, leading to changes in cellular responses.

Comparison with Similar Compounds

2-(2-bromophenoxy)-N-(3-cyanothiolan-3-yl)acetamide can be compared with other similar compounds, such as:

    2-(2-chlorophenoxy)-N-(3-cyanothiolan-3-yl)acetamide: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.

    2-(2-bromophenoxy)-N-(3-cyanothiolan-3-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group, which may affect its chemical properties and applications.

Properties

IUPAC Name

2-(2-bromophenoxy)-N-(3-cyanothiolan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2S/c14-10-3-1-2-4-11(10)18-7-12(17)16-13(8-15)5-6-19-9-13/h1-4H,5-7,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHRMEBVOYTRQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(C#N)NC(=O)COC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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